Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20387082
InChI: InChI=1S/C19H21NO2.ClH/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H
SMILES:
Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20387082

Molecular Formula: C19H22ClNO2

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate hydrochloride -

Specification

Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
IUPAC Name methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C19H21NO2.ClH/c1-22-18(21)19(17-10-6-3-7-11-17)12-13-20(15-19)14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H
Standard InChI Key LCSLTJJUYKEKNS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Introduction

Structural and Chemical Characteristics

Molecular Structure

The compound consists of a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) with substituents at the 1- and 3-positions:

  • 1-Benzyl group: A benzyl (C6H5CH2-) substituent attached to the nitrogen atom.

  • 3-Phenyl group: A phenyl (C6H5) substituent at the 3-position.

  • 3-Methyl ester: A methyl ester (-COOCH3) at the 3-position, forming a quaternary carbon center.

  • Hydrochloride salt: The nitrogen atom is protonated, forming a hydrochloride salt to improve solubility .

Molecular Formula: C19H22ClNO2
Molecular Weight: 331.8 g/mol

Key Functional Groups and Reactivity

GroupPositionReactivity/Role
Pyrrolidine ringCoreContributes to steric hindrance and rigidity
Benzyl (C6H5CH2)N1Enhances lipophilicity; π-π stacking potential
Phenyl (C6H5)C3Aromatic interactions; electronic effects
Methyl esterC3Hydrogen bonding; susceptible to hydrolysis

The ester and aromatic groups enable interactions with biological targets, while the hydrochloride salt facilitates solubility in aqueous environments .

Synthesis and Preparation

Comparative Reaction Conditions

CompoundReaction ConditionsYieldSource
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochlorideFormamidine acetate, NaOMe/MeOH, 85°C, 16 h61.4%
Benzyl 3-pyrrolidine-1-carboxylateCbz-Cl, DCM, 0°C, 14 h99%
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate (non-hydrochloride)Aziridinium intermediates, cyclization, esterificationNot reported

For the target compound, a plausible route involves:

  • Pyrrolidine ring formation: Using benzylamine derivatives and ketones.

  • Esterification: Methyl chloroformate or methyl iodide under basic conditions.

  • Salt formation: Treatment with HCl gas or aqueous HCl .

Physicochemical Properties

Key Parameters

PropertyValueSource
Molecular weight331.8 g/mol
LogP (octanol-water)3.28
Topological Polar Surface Area (TPSA)46.61 Ų
Solubility (ESOL)-3.15 (log S)
Heavy atom count20

Biological and Pharmacological Relevance

Comparative Analysis with Analogues

CompoundKey DifferencesBiological Relevance
Methyl 3-phenylpyrrolidine-3-carboxylateLacks benzyl group; simpler structureReduced steric bulk; potential esterase substrate
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochlorideAminomethyl group instead of phenyl; different hydrogen bonding capacityNeurotransmitter modulation potential
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloridePiperidine ring; ketone group at C4Antimicrobial or anticancer activity (via lactam formation)
Hazard ClassCodeDescription
Acute toxicityH302Harmful if swallowed
IrritationH315Causes skin irritation
SensitizationH335May cause respiratory irritation

Precautionary Measures

ActionRecommendation
HandlingUse PPE (gloves, goggles); avoid inhalation
StorageKeep in tightly closed containers; away from oxidizing agents
DisposalDispose as hazardous waste; follow local regulations

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic optimization: No published protocols for this exact compound; scaling-up remains untested.

  • Biological activity: No in vitro or in vivo data available; requires screening against targets.

  • Metabolic stability: Hydrolysis rates of the ester under physiological conditions unknown.

Proposed Studies

ObjectiveMethodologyExpected Outcome
Synthetic routeMicrowave-assisted cyclization; catalytic asymmetric synthesisImproved yields; enantiopure forms
Target bindingDocking studies (e.g., PDE10A, DPP-IV)Identification of lead candidates
Stability profilingHydrolysis in plasma; CYP450 interaction assaysPharmacokinetic predictions

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